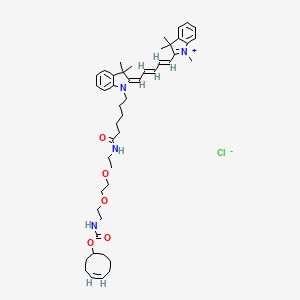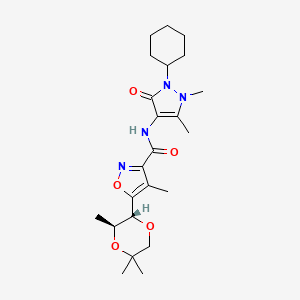
Smurf-1 modulator CMP Example 20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Smurf1 modulator-1 is a compound that targets the Smad ubiquitination regulatory factor 1 (Smurf1), a HECT-type E3 ubiquitin ligase. Smurf1 is involved in various cellular processes, including the regulation of the TGF-β/BMP signaling pathway, cell proliferation, migration, and epithelial-mesenchymal transition (EMT). Smurf1 modulator-1 has gained attention for its potential therapeutic applications in cancer, fibrosis, and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Smurf1 modulator-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired final product and the starting materials used. Common synthetic methods include:
Formation of Key Intermediates: This step involves the preparation of intermediates that contain the core structure of Smurf1 modulator-1. These intermediates are often synthesized through reactions such as nucleophilic substitution, condensation, and cyclization.
Functionalization: The key intermediates are then functionalized to introduce specific functional groups that enhance the activity and selectivity of Smurf1 modulator-1. This step may involve reactions such as oxidation, reduction, and coupling reactions.
Industrial Production Methods
Industrial production of Smurf1 modulator-1 involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Common industrial production methods include:
Batch Processing: This method involves carrying out the synthesis in large reaction vessels, followed by purification and isolation of the product.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Smurf1 modulator-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of Smurf1 modulator-1 include:
Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from the reactions of Smurf1 modulator-1 depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, and substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Smurf1 modulator-1 has a wide range of scientific research applications, including:
Cancer Research: Smurf1 modulator-1 has been studied for its potential to inhibit tumor progression by targeting the ubiquitination and degradation of tumor-suppressing proteins.
Fibrosis Research: The compound has been investigated for its role in regulating the TGF-β/BMP signaling pathway, which is involved in the development of fibrotic diseases.
Innate Immune Signaling: Smurf1 modulator-1 has been shown to regulate innate immune signaling and antimicrobial mechanisms, making it a potential therapeutic target for infectious and inflammatory diseases.
Neurodegenerative Diseases: Research has suggested that Smurf1 modulator-1 may play a role in the regulation of protein degradation pathways, which are implicated in neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of Smurf1 modulator-1 involves the inhibition of Smurf1’s E3 ubiquitin ligase activity. By binding to Smurf1, the compound prevents the ubiquitination and subsequent degradation of target proteins. This leads to the stabilization of proteins involved in various signaling pathways, such as the TGF-β/BMP pathway, and the modulation of cellular processes like proliferation, migration, and EMT .
Vergleich Mit ähnlichen Verbindungen
Smurf1 modulator-1 can be compared with other similar compounds that target E3 ubiquitin ligases, such as:
Smurf2 Modulators: Smurf2 is another member of the Nedd4 family of E3 ubiquitin ligases.
NEDD4-1 Modulators: NEDD4-1 is an E3 ubiquitin ligase that promotes tumor growth in invasive bladder cancer.
ITCH Modulators: ITCH is an E3 ubiquitin ligase that accelerates tumorigenesis and progression of squamous cervical cancer.
Eigenschaften
Molekularformel |
C23H34N4O5 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-4-methyl-5-[(2R,3S)-3,5,5-trimethyl-1,4-dioxan-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H34N4O5/c1-13-17(25-32-19(13)20-15(3)31-23(4,5)12-30-20)21(28)24-18-14(2)26(6)27(22(18)29)16-10-8-7-9-11-16/h15-16,20H,7-12H2,1-6H3,(H,24,28)/t15-,20+/m0/s1 |
InChI-Schlüssel |
LVDRKBFVIUBIBB-MGPUTAFESA-N |
Isomerische SMILES |
C[C@H]1[C@@H](OCC(O1)(C)C)C2=C(C(=NO2)C(=O)NC3=C(N(N(C3=O)C4CCCCC4)C)C)C |
Kanonische SMILES |
CC1C(OCC(O1)(C)C)C2=C(C(=NO2)C(=O)NC3=C(N(N(C3=O)C4CCCCC4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




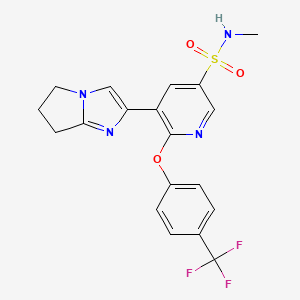
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
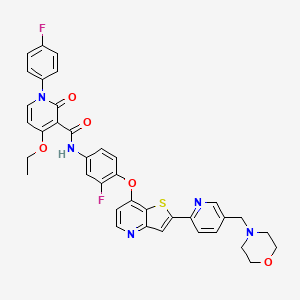
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
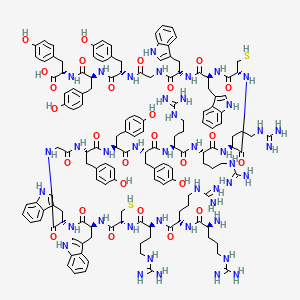
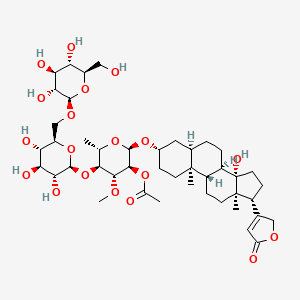
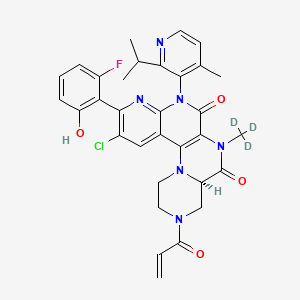
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
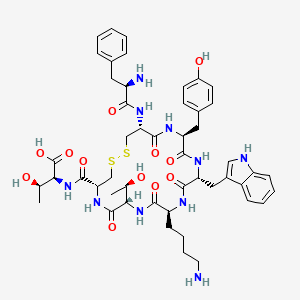
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
